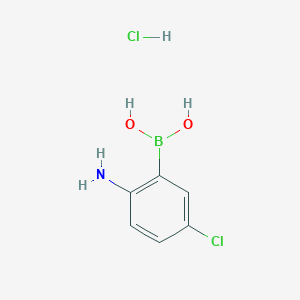

(2-Amino-5-chlorophenyl)boronic acid hydrochloride

Description

(2-Amino-5-chlorophenyl)boronic acid hydrochloride (CAS: 2377608-36-9) is a boronic acid derivative featuring an amino group at the 2-position and a chlorine atom at the 5-position of the phenyl ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for applications in medicinal chemistry and organic synthesis. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and as inhibitors in biochemical assays due to their ability to form reversible covalent bonds with nucleophiles like hydroxyl groups in enzymes .

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXBRETYDMGULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)N)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)boronic acid hydrochloride typically involves the reaction of 2-amino-5-chlorophenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of (2-Amino-5-chlorophenyl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides produces biaryl compounds, while oxidation reactions yield boronates .

Scientific Research Applications

(2-Amino-5-chlorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: It plays a role in the development of drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated molecular weight based on formula C6H7BCl2NO2.

Key Observations:

- Substituent Position: The position of the amino and chloro groups significantly impacts electronic properties. For example, ortho-substituted amino groups (as in the target compound) may enhance binding to enzyme active sites compared to meta-substituted analogs .

- Hydrochloride Salts : All listed analogs are hydrochloride salts, improving aqueous solubility compared to their free base forms, which is critical for biological assays .

Enzyme Inhibition:

- HDAC Inhibition: highlights that ortho-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent histone deacetylase (HDAC) inhibition at low concentrations (1 µM). The target compound’s 2-amino-5-chloro substitution may similarly enhance binding via hydrogen bonding and hydrophobic interactions .

- Proteasome Inhibition: Boronic acid-containing proteasome inhibitors (e.g., bortezomib analogs) are selectively antagonized by EGCG, suggesting the boronic acid moiety is critical for targeted interactions. The chlorine in the target compound may enhance selectivity compared to non-halogenated analogs .

Reactivity in Cross-Coupling Reactions:

- The amino and chloro substituents in the target compound may direct regioselectivity in Suzuki-Miyaura reactions. In contrast, analogs with methoxycarbonyl groups (e.g., PI-25520) exhibit higher lipophilicity, favoring reactions in non-polar solvents .

Biological Activity

(2-Amino-5-chlorophenyl)boronic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2-Amino-5-chlorophenyl)boronic acid hydrochloride

- CAS Number : 2377608-36-9

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

The biological activity of (2-Amino-5-chlorophenyl)boronic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Its mechanism includes:

- Inhibition of Enzymatic Activity : The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes.

- Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis through interactions with receptors or transcription factors.

Biological Activities

Research indicates that (2-Amino-5-chlorophenyl)boronic acid hydrochloride exhibits several promising biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound has been evaluated for its anticancer potential, demonstrating cytotoxic effects on different cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by activating caspase pathways .

- A comparative study indicated that its efficacy was superior to that of standard chemotherapeutic agents in certain cases .

- Anti-inflammatory Effects :

Case Study 1: Antibacterial Efficacy

In a controlled study, (2-Amino-5-chlorophenyl)boronic acid hydrochloride was tested against multiple bacterial strains. The results demonstrated effective inhibition at concentrations as low as 0.5 mg/mL, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 0.25 |

Case Study 2: Anticancer Activity

A series of assays were conducted on human cancer cell lines, revealing that the compound significantly reduced cell viability at concentrations of 10 µM after 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8 |

| MCF-7 | 12 |

| A549 | 10 |

Research Findings Summary

Recent literature emphasizes the versatility of (2-Amino-5-chlorophenyl)boronic acid hydrochloride in various therapeutic areas:

- Antimicrobial Research : Demonstrated broad-spectrum activity against key pathogens.

- Cancer Biology : Showed promising results in inhibiting tumor growth and inducing apoptosis.

- Inflammatory Disorders : Potential application in reducing inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.